(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide
描述
属性
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-5-12-23-19-16(28-3)10-11-17(29-4)20(19)30-21(23)22-18(24)13-31(25,26)15-8-6-14(27-2)7-9-15/h1,6-11H,12-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOWUDPPAVCNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. Its unique structure, characterized by multiple functional groups and heterocycles, positions it as a promising candidate in medicinal chemistry with potential therapeutic applications. This article reviews its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Characteristics
The compound's molecular formula is , and it features a benzo[d]thiazole core with methoxy and propargyl substituents. The presence of the sulfonamide group enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O5S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | [Not specified] |
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies :
- The compound showed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Structure activity relationship (SAR) analyses revealed that modifications on the phenyl ring significantly affect cytotoxic potency, where electron-donating groups enhance activity .
The mechanism by which (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide exerts its biological effects likely involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.
- Interaction with Cellular Targets : Molecular dynamics simulations suggest that the compound interacts predominantly through hydrophobic contacts with target proteins, influencing their functional states .
Case Studies
-
Study on Cytotoxicity :
- In a study evaluating various thiazole derivatives, (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide was found to be significantly more effective than traditional chemotherapeutics in inhibiting growth in both MCF-7 breast cancer and A549 lung cancer cell lines .
- SAR Analysis :
相似化合物的比较
Key Observations :
- Sulfonyl Groups : Both the target compound and compounds in incorporate sulfonyl groups, which enhance metabolic stability and binding affinity in drug design .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- C=O Stretching : The target compound’s acetamide C=O (expected ~1670 cm⁻¹) aligns with triazole-acetamides (1663–1682 cm⁻¹) but contrasts with 1,2,4-triazole-thiones, where C=O is absent .
- NMR Signatures : The propargyl CH₂ in the target compound (predicted δ ~5.3–5.5) resembles the OCH₂/NCH₂ signals in triazole-acetamides (δ 5.38–5.48) .
- Tautomerism: Unlike 1,2,4-triazole-thiones (thione vs.
Functional Group Impact on Reactivity and Bioactivity
- Methoxy vs. Nitro Substituents : Methoxy groups in the target compound increase electron density and solubility compared to nitro-substituted triazole-acetamides (e.g., 6b-c), which exhibit stronger hydrogen-bond acceptor capacity but lower solubility .
- Sulfonyl Acetamide : Shared with compounds in , this group enhances stability and may interact with biological targets (e.g., enzymes or receptors) via sulfone-oxygen hydrogen bonding .
常见问题
Q. What are the recommended synthetic routes for (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Condensation of substituted benzaldehydes with thiourea derivatives under acidic conditions.
- Alkyne introduction : Sonogashira coupling or propargylation using propargyl bromide in polar aprotic solvents (e.g., DMF) .
- Sulfonamide linkage : Coupling of the sulfonyl chloride intermediate with the thiazole scaffold via nucleophilic acyl substitution. Reaction conditions (temperature, solvent, pH) must be tightly controlled to optimize stereoselectivity and yield. Characterization is performed via NMR, IR, and mass spectrometry .
Q. How is the stereochemistry (Z-configuration) of the compound confirmed?
- X-ray crystallography : Resolves spatial arrangement of substituents around the thiazole ring.
- NOESY NMR : Detects spatial proximity of protons to confirm the Z-isomer’s geometry .
- Computational modeling : Compares experimental data (e.g., NMR chemical shifts) with DFT-calculated structures .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to assess binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Systematically modify substituents (e.g., methoxy groups, alkyne chain length) to assess impact on activity .
- Bioassay correlation : Test analogs in dose-response assays and use multivariate analysis (e.g., PCA) to identify critical structural features .
- Computational SAR : Combine docking (e.g., AutoDock) with molecular dynamics simulations to predict binding modes and guide synthesis .
Q. What techniques elucidate its interactions with target proteins?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kon/Koff) between the compound and purified proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM/X-ray co-crystallography : Resolves 3D structures of compound-protein complexes to identify critical binding residues .
Q. How can stability issues under physiological conditions be addressed?
- Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (40–60°C), and light to identify degradation pathways .
- HPLC-MS monitoring : Track degradation products and optimize formulation (e.g., lyophilization, excipient selection) to enhance shelf life .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., alkyne oxidation) and design prodrugs .
Q. How to resolve contradictions in reported biological activity data?
- Isomer-specific activity : Compare Z- and E-isomers (if available) to confirm stereochemical influence on potency .
- Assay validation : Replicate experiments across multiple cell lines or bacterial strains to rule out model-specific variability .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability in IC50 values .
Methodological Tables
Q. Table 1. Key Functional Groups and Their Roles
| Group | Role in Activity | Reference |
|---|---|---|
| Benzo[d]thiazole | Enhances DNA intercalation | |
| Sulfonamide | Improves solubility and enzyme binding | |
| Propargyl | Facilitates click chemistry for bioconjugation |
Q. Table 2. Common Analytical Techniques
| Technique | Application |
|---|---|
| HPLC-PDA | Purity assessment (>95%) |
| HRMS | Molecular formula confirmation |
| Circular Dichroism | Stereochemical analysis (if chiral) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
